

Technical Guide: Physicochemical Properties of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid

Cat. No.: B1297313

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Introduction

2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid, a sulfone derivative of tetrahydrothiophene acetic acid, represents a class of compounds with potential significance in medicinal chemistry and materials science. The introduction of the sulfone group, a strong electron-withdrawing and hydrogen-bond accepting moiety, can significantly influence the physicochemical and biological properties of the parent molecule. This technical guide provides a comprehensive overview of the known physicochemical properties of **2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid**. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines data from chemical databases with theoretical predictions and generalized experimental methodologies.

Core Physicochemical Properties

A summary of the key physicochemical properties for **2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid** is presented below. It is important to note that while some data is sourced from established chemical databases, specific experimental values for properties such as melting point, boiling point, and pKa are not readily available in the public domain.

Data Presentation: Physicochemical Properties

Property	Value	Source	Notes
Molecular Formula	C ₆ H ₁₀ O ₄ S	PubChem[1]	-
Molecular Weight	178.21 g/mol	PubChem[1]	-
IUPAC Name	2-(1,1-dioxothiolan-3-yl)acetic acid	PubChem[1]	"Thiolane" is a synonym for tetrahydrothiophene.
Canonical SMILES	C1CS(=O)(=O)CC1CC(=O)O	PubChem[1]	-
InChI	InChI=1S/C6H10O4S/c7-6(8)3-5-1-2-11(9,10)4-5/h5H,1-4H2,(H,7,8)	PubChem[1]	-
InChIKey	BWWAVFYRWZYKFE-UHFFFAOYSA-N	PubChem[1]	-
CAS Number	16304-43-1	Not explicitly found, but associated with the structure.	-
Calculated XLogP3	-0.5	PubChem[1]	Indicates high hydrophilicity.
Hydrogen Bond Donor Count	1	PubChem[1]	From the carboxylic acid group.
Hydrogen Bond Acceptor Count	4	PubChem[1]	From the sulfone and carboxylic acid oxygens.
Rotatable Bond Count	2	PubChem[1]	-
Exact Mass	178.02997997 g/mol	PubChem[1]	-
Monoisotopic Mass	178.02997997 g/mol	PubChem[1]	-
Topological Polar Surface Area	79.8 Å ²	PubChem[1]	-

Heavy Atom Count	11	PubChem[1]	-
Complexity	248	PubChem[1]	-

Experimental Data Gaps: As of the latest literature review, experimental values for melting point, boiling point, aqueous solubility, and pKa for **2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid** have not been reported. The calculated XLogP3 value of -0.5 suggests that the compound is likely to be soluble in water. The presence of the carboxylic acid moiety indicates it will exhibit acidic properties, with an estimated pKa in the range of 3-5, typical for carboxylic acids.

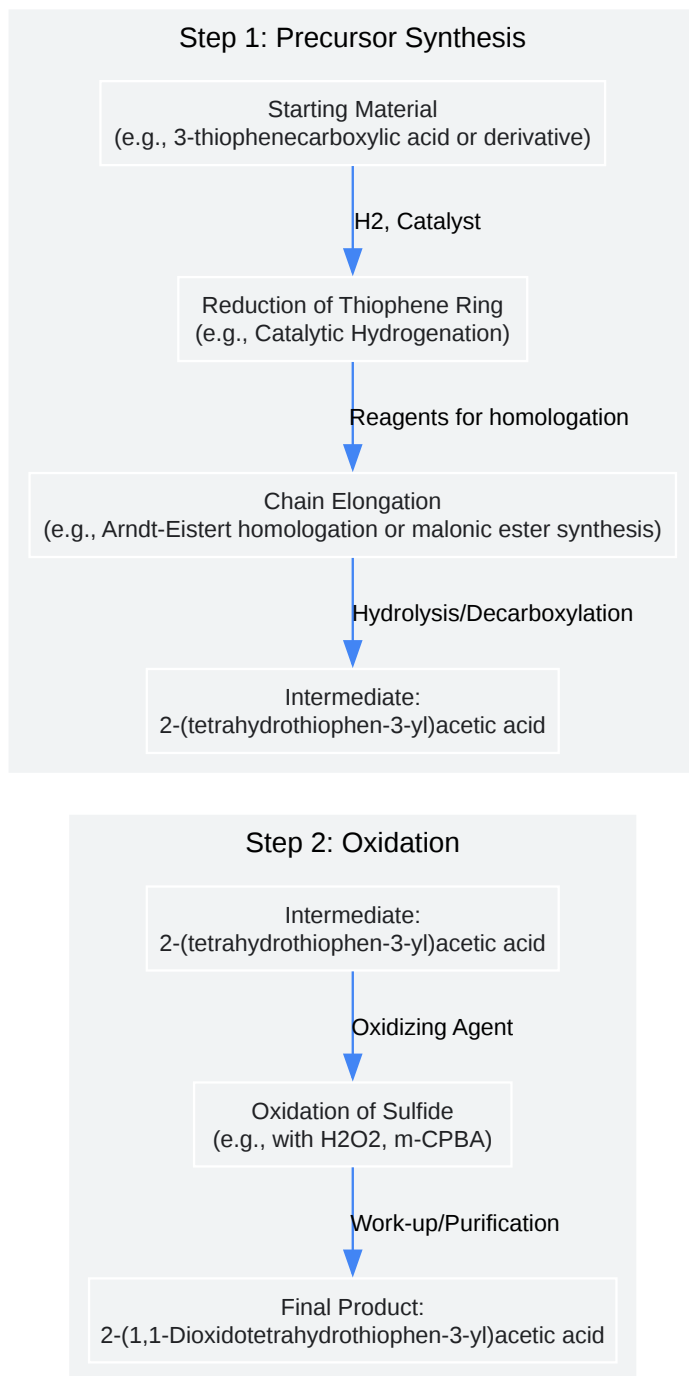
Experimental Protocols

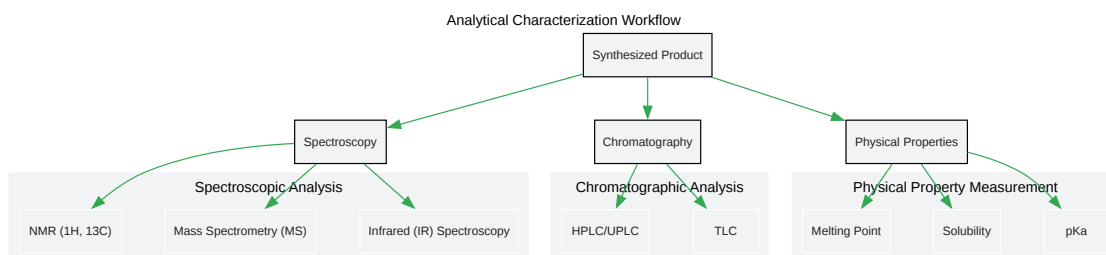
Detailed experimental protocols for the synthesis and analysis of **2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid** are not currently available in published literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles.

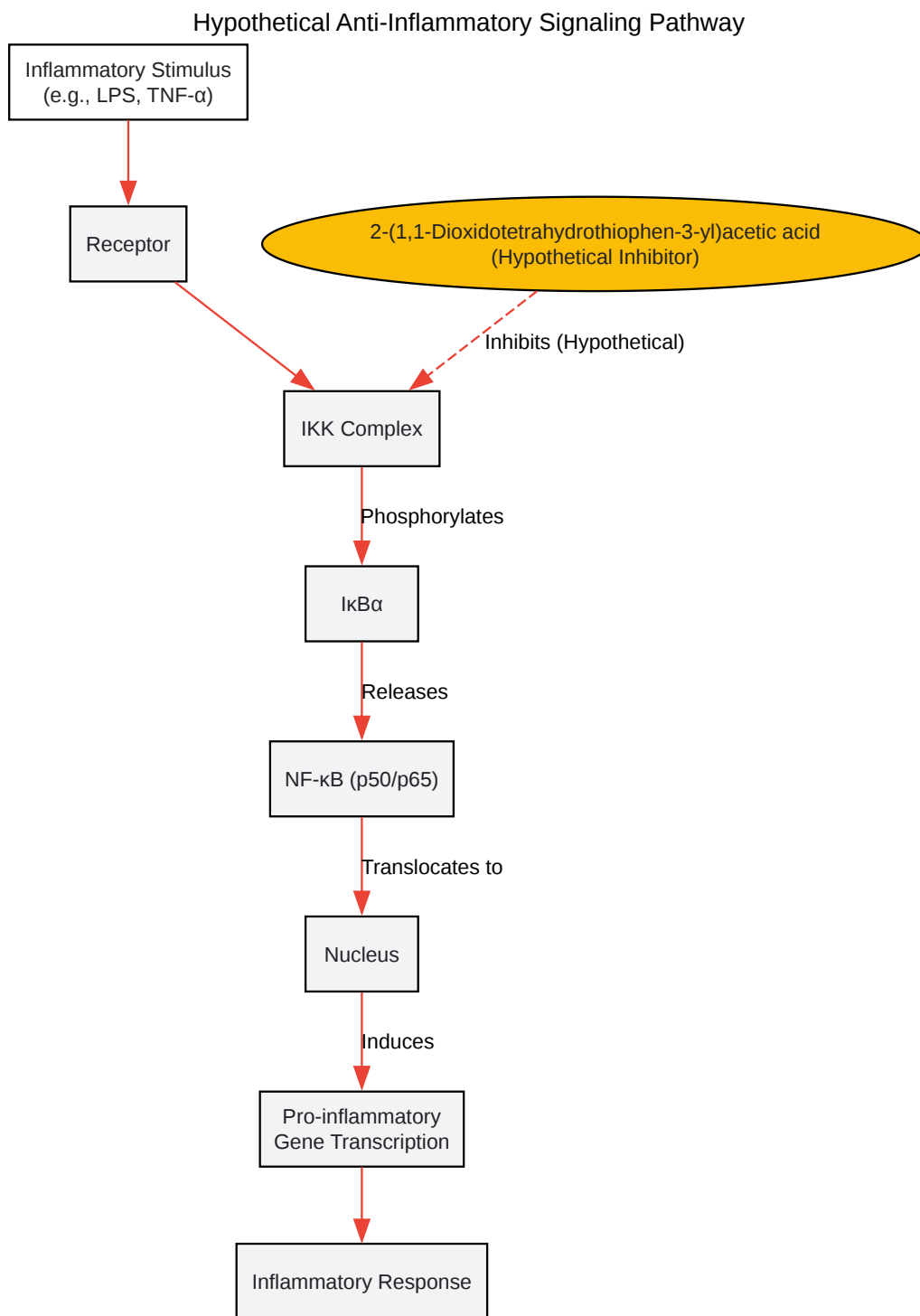
Proposed Synthetic Workflow

A logical approach to synthesize the target compound involves a two-step process: first, the synthesis of the precursor 2-(tetrahydrothiophen-3-yl)acetic acid, followed by the oxidation of the sulfide to a sulfone.

Proposed Synthetic Workflow







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References

- 1. researchgate.net [researchgate.net]
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